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3-[2-(Methylsulfanyl)phenyl]propan-1-ol

Cat. No.: B13622578
M. Wt: 182.28 g/mol
InChI Key: DLZNMFJQKXCGLR-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Interplay

The molecular structure of 3-[2-(Methylsulfanyl)phenyl]propan-1-ol is characterized by a propan-1-ol chain attached to a phenyl ring at the 3-position. The phenyl ring is, in turn, substituted with a methylsulfanyl (-SCH3) group at the ortho-position relative to the propanol (B110389) substituent. The molecular formula of the compound is C10H14OS, and it has a molecular weight of approximately 182.29 g/mol . googleapis.com

The key functional groups present in the molecule are the hydroxyl (-OH) group of the propanol chain, the phenyl ring, and the methylsulfanyl (thioether) group. The interplay between these groups is crucial in defining the chemical behavior of the compound. The hydroxyl group can participate in hydrogen bonding, influencing its solubility and potential interactions with other molecules. The phenyl ring provides a rigid scaffold and is susceptible to various electrophilic aromatic substitution reactions.

The methylsulfanyl group is of particular interest as it introduces sulfur into the molecule. This feature can significantly impact the compound's electronic properties and its lipophilicity, which is a measure of its ability to dissolve in fats, oils, and non-polar solvents. googleapis.com The presence of the sulfur atom can also provide a site for oxidation, leading to the formation of corresponding sulfoxides or sulfones, thereby expanding the chemical space accessible from this parent molecule.

Table 1: Key Structural and Chemical Properties of this compound

PropertyValue
Molecular FormulaC10H14OS
Molecular Weight~182.29 g/mol
Key Functional GroupsHydroxyl (-OH), Phenyl, Methylsulfanyl (-SCH3)

Contextual Significance within Contemporary Organic Chemistry

In the broader landscape of contemporary organic chemistry, this compound and its derivatives are of interest primarily in the field of medicinal chemistry and synthetic methodology. The incorporation of a methylsulfanyl group onto a phenyl ring is a strategy that has been explored in the design of new bioactive molecules. This is because the methylsulfanyl group can enhance a molecule's ability to penetrate biological membranes, potentially leading to improved bioavailability. googleapis.com

Research into compounds containing the methylsulfanylphenyl moiety has suggested potential for antimicrobial and anticancer activities. googleapis.com While specific detailed research findings on the biological activity of this compound are not widely available in peer-reviewed literature, the structural motif it possesses aligns with those found in compounds investigated for therapeutic potential. The ability of the compound to modulate enzyme activity and interact with specific molecular targets is an area of theoretical interest. googleapis.com

From a synthetic perspective, this compound can serve as a building block for more complex molecules. The hydroxyl group can be a handle for further functionalization, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion into other functional groups. The aromatic ring can also be modified to introduce additional substituents, allowing for the generation of a library of related compounds for further study. A general synthetic approach to this molecule could involve the reaction of a Grignard reagent derived from an appropriate halo-precursor with an aldehyde, followed by reduction. googleapis.com

Table 2: Potential Areas of Research Interest for this compound

Research AreaRationale
Medicinal ChemistryInvestigation of potential antimicrobial and anticancer properties.
Synthetic ChemistryUse as a scaffold for the synthesis of more complex molecules.
Materials ScienceExploration of derivatives for applications in functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14OS B13622578 3-[2-(Methylsulfanyl)phenyl]propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

3-(2-methylsulfanylphenyl)propan-1-ol

InChI

InChI=1S/C10H14OS/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7,11H,4,6,8H2,1H3

InChI Key

DLZNMFJQKXCGLR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1CCCO

Origin of Product

United States

Synthetic Methodologies for 3 2 Methylsulfanyl Phenyl Propan 1 Ol and Analogues

Retrosynthetic Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. researchgate.net For 3-[2-(Methylsulfanyl)phenyl]propan-1-ol, two primary disconnection points offer logical synthetic routes.

C-C Bond Disconnection: The bond between the aromatic ring and the propyl side chain can be disconnected. This suggests a coupling reaction between a phenyl precursor containing the methylsulfanyl group and a three-carbon chain. This approach would likely involve an organometallic reagent derived from a 2-halothioanisole and a three-carbon electrophile containing a hydroxyl or protected hydroxyl group.

Functional Group Interconversion (FGI): The primary alcohol can be traced back to a more oxidized functional group, such as an aldehyde, ester, or carboxylic acid. This is a very common and effective strategy. The synthesis would then focus on constructing the precursor, 3-[2-(methylsulfanyl)phenyl]propanoic acid or its derivatives, which can then be reduced to the target alcohol in the final step.

These disconnection strategies form the basis for the direct synthetic approaches discussed below.

Direct Synthetic Approaches

Based on the retrosynthetic analysis, several forward-synthesis methods can be employed to produce this compound and its analogues.

One of the most straightforward methods for synthesizing this compound is through the reduction of a corresponding carbonyl compound, such as an aldehyde, ester, or carboxylic acid.

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of carbonyl groups. This process typically involves reacting the substrate with hydrogen gas under pressure in the presence of a metal catalyst. For the synthesis of analogous 3-phenylpropanol compounds, catalysts such as Raney Nickel are effective. researchgate.netgoogle.com The reaction is typically carried out in a solvent like an alcohol at elevated temperature and pressure. google.com

Table 1: Representative Conditions for Catalytic Hydrogenation

Substrate Analogue Catalyst Pressure Temperature Solvent Product
2-methyl-2-phenyl-3-hydroxypropanal Raney Nickel 30 bar 130°C Methanol/Water 2-methyl-2-phenyl-propane-1,3-diol
3-methylamino-1-phenylpropanone HCl Raney Nickel 0.3–1.5 MPa 25–80°C Water 3-methylamino-1-phenylpropanol

This table presents data for analogous compounds to illustrate the general conditions for catalytic hydrogenation. google.comprepchem.com

Metal hydrides are powerful reducing agents capable of converting carboxylic acids and their esters directly to primary alcohols. Lithium aluminum hydride (LiAlH4) is a common choice for this transformation due to its high reactivity. researchgate.net The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). A less reactive agent, sodium borohydride (B1222165) (NaBH4), is also used, particularly for the reduction of aldehydes and ketones, but it is generally not reactive enough to reduce carboxylic acids or esters without additives. researchgate.net

Another versatile reducing agent is sodium bis(2-methoxyethoxy)aluminum hydride, which is effective for reducing a variety of functional groups, including those in propargyl alcohols. orgsyn.org

Table 2: Common Metal Hydride Reagents for Reduction

Reagent Typical Substrates Common Solvents
Lithium aluminum hydride (LiAlH4) Carboxylic acids, Esters, Aldehydes, Ketones Diethyl ether, THF
Sodium borohydride (NaBH4) Aldehydes, Ketones Methanol, Ethanol
Sodium bis(2-methoxyethoxy)aluminum hydride Propargyl alcohols, Esters Toluene, Ether

This table summarizes the general applicability of common metal hydride reducing agents. researchgate.netorgsyn.org

Grignard reagents provide a powerful method for forming carbon-carbon bonds. A potential synthesis for this compound using this method involves the reaction of a Grignard reagent with an epoxide. Specifically, 2-(methylsulfanyl)phenylmagnesium bromide could be reacted with oxirane (ethylene oxide). This reaction opens the epoxide ring and forms a new carbon-carbon bond, resulting in a two-carbon extension of the aromatic ring, followed by acidic workup to yield the desired propanol (B110389). The preparation of Grignard reagents involves reacting an organohalide with magnesium metal in an ether solvent. orgsyn.org

Modern organic synthesis heavily relies on organometallic cross-coupling reactions, which allow for the precise formation of C-C bonds. researchgate.net Reactions such as the Suzuki-Miyaura coupling are particularly valuable. openstax.org A plausible route for the synthesis of the target molecule could involve the coupling of an arylboronic acid, such as 2-(methylsulfanyl)phenylboronic acid, with a three-carbon building block containing a leaving group and a protected alcohol, in the presence of a palladium catalyst. openstax.orgscispace.com

The Suzuki-Miyaura reaction typically involves an organoboronic acid and an organohalide, a palladium catalyst (e.g., Pd(PPh3)4), and a base. openstax.org This methodology is highly versatile and tolerates a wide variety of functional groups, making it a powerful tool for constructing complex molecules. openstax.orgmdpi.com

Table 3: Components of a Typical Suzuki-Miyaura Coupling Reaction

Component Example Role
Organohalide Aryl or Vinyl Halide Electrophile
Organoborane Arylboronic acid [R-B(OH)2] Nucleophile
Catalyst Pd(PPh3)4, Pd(OAc)2 Facilitates the reaction cycle
Base Na2CO3, K3PO4 Activates the organoborane
Solvent Toluene, DMF, Dioxane Reaction medium

This table outlines the general components required for a Suzuki-Miyaura cross-coupling reaction. openstax.org

Reduction of Carbonyl Precursors

Multi-Step Synthesis from Aromatic and Thioether Precursors

The assembly of this compound is typically achieved through multi-step sequences that strategically build the molecule from simpler aromatic and thioether-containing starting materials. These methods can be broadly categorized by the order in which the main structural components—the phenylpropanol backbone and the methylsulfanyl moiety—are established.

Construction of the Phenylpropanol Backbone

The formation of the three-carbon propanol side chain attached to the substituted phenyl ring is a critical phase in the synthesis. Several established organometallic and transition-metal-catalyzed reactions are applicable for this transformation.

One viable approach involves the use of Grignard reagents . A plausible route starts with the formation of a Grignard reagent from an appropriately substituted benzyl (B1604629) halide, such as 2-(methylthio)benzyl bromide. This organomagnesium compound can then react with a suitable two-carbon electrophile, like ethylene (B1197577) oxide, to extend the carbon chain and introduce the terminal hydroxyl group. This method has been successfully applied in the synthesis of the closely related analogue, 3-(2-bromo-5-(methylthio)phenyl)-1-propanol, demonstrating the feasibility of this strategy chemsrc.com. The requisite precursor, 2-(methylthio)benzaldehyde (B1584264), is commercially available and can also be synthesized from 2-chlorobenzaldehyde (B119727) and sodium thiomethoxide chemsrc.comguidechem.comchemicalbook.comsigmaaldrich.compharmaffiliates.com. This aldehyde can serve as a starting point for various chain-extension reactions. For instance, a Wittig or Horner-Wadsworth-Emmons reaction with a two-carbon phosphorus ylide would yield a propenal intermediate, which can then be selectively reduced to the desired propanol.

Another powerful method for carbon-carbon bond formation is the Heck reaction . This palladium-catalyzed process can couple an aryl halide with an alkene. In this context, 2-iodothioanisole (B1305124) could be reacted with allyl alcohol in the presence of a palladium catalyst to form the phenylpropanol backbone. While this specific reaction is not explicitly documented for this substrate, the Heck reaction is a well-established and versatile tool for aryl-alkene couplings.

Finally, the reduction of a carboxylic acid or its ester derivative presents a classic and reliable method. The synthesis of precursors such as 3-[2-(methylsulfanyl)phenyl]propanoic acid would allow for subsequent reduction using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) to yield the target primary alcohol.

Below is a table summarizing potential synthetic precursors and intermediates for the construction of the phenylpropanol backbone.

PrecursorReagent/Reaction TypeIntermediate/Product
2-(Methylthio)benzyl bromide1. Mg, 2. Ethylene oxideThis compound
2-(Methylthio)benzaldehydeWittig/HWE reagent3-[2-(Methylsulfanyl)phenyl]propenal
3-[2-(Methylsulfanyl)phenyl]propenalReducing agent (e.g., NaBH₄)This compound
2-IodothioanisoleAllyl alcohol, Pd catalyst (Heck)This compound
3-[2-(Methylsulfanyl)phenyl]propanoic acidReducing agent (e.g., LiAlH₄)This compound

Introduction and Functionalization of the Methylsulfanyl Moiety

The most direct approach involves utilizing a starting material that already contains the desired ortho-methylsulfanyl group. As mentioned, precursors like 2-(methylthio)benzaldehyde and 2-iodothioanisole are either commercially available or readily synthesized, making this a common and efficient strategy.

Alternatively, the methylsulfanyl group can be introduced at a later stage of the synthesis onto a pre-formed phenylpropanol scaffold. This can be achieved through methods such as ortho-thiolation. For example, an ortho-iodinated phenylpropanol derivative could undergo a palladium/norbornene-catalyzed reaction with a suitable sulfur source to install a thiol group nih.govnih.gov. This thiol can then be methylated using an appropriate methylating agent, such as methyl iodide, in the presence of a base kuleuven.beresearchgate.netresearchgate.netwikipedia.org. This late-stage functionalization approach can be advantageous when the desired starting materials with the pre-installed thioether are not readily accessible.

The following table outlines the two main strategies for incorporating the methylsulfanyl group.

StrategyStarting Material ExampleKey Transformation
Pre-installed Moiety2-(Methylthio)benzaldehydeChain extension and functional group manipulation
Late-stage Introduction3-(2-Iodophenyl)propan-1-olOrtho-thiolation followed by S-methylation

Stereoselective and Asymmetric Synthesis Investigations

While no specific studies on the stereoselective or asymmetric synthesis of this compound have been reported, the broader field of asymmetric synthesis offers several promising avenues for investigation. The primary focus of such investigations would be the creation of a chiral center at the C1 position of the propanol chain, leading to the formation of either the (R)- or (S)-enantiomer.

A prominent strategy would be the asymmetric reduction of a prochiral ketone . This would involve the synthesis of 2'-(methylthio)propiophenone, which could then be subjected to enantioselective reduction. A wide array of chiral reducing agents and catalytic systems are available for this purpose. These include biocatalytic methods using whole cells or isolated enzymes, which have shown high enantioselectivity in the reduction of various acetophenone (B1666503) derivatives nih.govnih.gov. Additionally, chiral metal hydride reagents, such as those derived from lithium aluminum hydride modified with chiral ligands, have been successfully employed for the asymmetric reduction of propiophenone, achieving high enantiomeric excess researchgate.netsigmaaldrich.com.

Another potential route involves the stereoselective hydroboration-oxidation of a corresponding prochiral alkene , 1-[2-(methylsulfanyl)phenyl]prop-1-ene. The use of chiral borane reagents, such as those derived from pinene (e.g., alpine borane or diisopinocampheylborane), could selectively add to one face of the double bond, leading to a chiral alcohol after oxidative workup.

Advanced methods in transition-metal catalysis also present opportunities. For instance, stereodivergent approaches using palladium/copper co-catalyzed asymmetric benzylic substitution have been developed for the synthesis of benzylic alcohol derivatives with excellent control over stereochemistry nih.govresearchgate.net. Adapting such methodologies to the specific substrate could provide access to all possible stereoisomers.

The table below summarizes potential strategies for the stereoselective synthesis of chiral this compound.

StrategyPrecursorKey Reagent/Catalyst
Asymmetric Ketone Reduction2'-(Methylsulfanyl)propiophenoneChiral reducing agents (e.g., CBS catalyst, chiral metal hydrides), Biocatalysts (e.g., yeast, isolated enzymes)
Stereoselective Hydroboration1-[2-(Methylsulfanyl)phenyl]prop-1-eneChiral borane reagents (e.g., Alpine borane, Ipc₂BH)
Asymmetric C-C Bond Formation2-(Methylsulfanyl)benzaldehydeChiral organometallic reagents or catalysts

Further research in these areas would be necessary to develop a robust and efficient method for the production of enantiomerically pure this compound.

Chemical Reactivity and Transformations of 3 2 Methylsulfanyl Phenyl Propan 1 Ol

Reactivity of the Primary Alcohol Functionality

The terminal primary alcohol group is a versatile site for numerous organic transformations. Its reactivity allows for controlled oxidation to carbonyl compounds, conversion into esters and ethers, and elimination to form alkenes.

Oxidation Reactions to Carbonyl Compounds and Carboxylic Acids

The primary alcohol moiety of 3-[2-(Methylsulfanyl)phenyl]propan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.ukwikipedia.org

Mild oxidizing agents selectively convert the primary alcohol to an aldehyde, 3-[2-(Methylsulfanyl)phenyl]propanal. This partial oxidation requires careful control to prevent over-oxidation to the carboxylic acid. chemistrysteps.com This is often achieved by performing the reaction in the absence of water or by distilling the aldehyde as it forms. chemguide.co.ukwikipedia.org Stronger oxidizing agents, typically in aqueous media, will oxidize the primary alcohol first to the aldehyde, which is then further oxidized to the corresponding carboxylic acid, 3-[2-(Methylsulfanyl)phenyl]propanoic acid. researchgate.netlibretexts.org This full oxidation is often carried out by heating the alcohol under reflux with an excess of the oxidizing agent. libretexts.org

Reagent(s)ProductReaction Type
Pyridinium (B92312) chlorochromate (PCC)AldehydeMild Oxidation
Dess-Martin periodinane (DMP)AldehydeMild Oxidation
Swern Oxidation (DMSO, (COCl)₂, Et₃N)AldehydeMild Oxidation
Potassium permanganate (B83412) (KMnO₄)Carboxylic AcidStrong Oxidation
Jones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic AcidStrong Oxidation
Potassium dichromate (K₂Cr₂O₇), H₂SO₄Carboxylic AcidStrong Oxidation
Table 1: Common oxidizing agents for the conversion of the primary alcohol functionality of this compound.

Esterification and Etherification Protocols

Esterification: The primary alcohol can readily undergo esterification with carboxylic acids or their derivatives to form esters. The classical Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. commonorganicchemistry.com Other methods include reaction with more reactive acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. thieme-connect.com For substrates sensitive to strong acids, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. commonorganicchemistry.comorganic-chemistry.org

Etherification: Ethers can be synthesized from the alcohol functionality through several methods. The Williamson ether synthesis is a common approach where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile in a substitution reaction with an alkyl halide. byjus.com Another method is the acid-catalyzed dehydration of the alcohol. When primary alcohols are heated in the presence of a strong acid at controlled temperatures (typically around 140°C), two molecules can condense to form a symmetrical ether, though this method is less suitable for forming unsymmetrical ethers due to the formation of product mixtures. byjus.commasterorganicchemistry.com More modern methods may utilize catalysts like iron(III) triflate for the direct etherification of alcohols. nih.govacs.org

TransformationReagentsGeneral Protocol
EsterificationCarboxylic Acid, H₂SO₄ (catalyst)Fischer Esterification
EsterificationAcyl Chloride or Anhydride, PyridineAcylation
Etherification1. NaH; 2. Alkyl Halide (R-X)Williamson Ether Synthesis
Etherification (Symmetrical)H₂SO₄, ~140°CAcid-catalyzed condensation
Table 2: Selected protocols for the esterification and etherification of this compound.

Dehydration Pathways to Olefinic Species

The elimination of a water molecule from this compound, known as dehydration, results in the formation of an alkene. This reaction is typically catalyzed by strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at high temperatures (around 170-180°C for primary alcohols). chemguide.co.uklibretexts.org The mechanism for primary alcohols is generally considered to be an E2 (bimolecular elimination) process. libretexts.orgjove.com This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the removal of an adjacent proton by a base (such as the conjugate base of the acid catalyst) in a concerted step to form the double bond. libretexts.org The expected product from this reaction would be 1-(prop-1-en-1-yl)-2-(methylsulfanyl)benzene. It is important to control the reaction temperature, as lower temperatures may favor the formation of ethers instead of the alkene. masterorganicchemistry.com

Transformations of the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl group is nucleophilic and can be readily oxidized, providing another avenue for derivatization.

Controlled Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The methylsulfanyl group (a thioether) can be selectively oxidized to either a sulfoxide or a sulfone. rsc.orgresearchgate.net The outcome of the reaction depends on the oxidizing agent and, crucially, the stoichiometry. Oxidation with one equivalent of a suitable oxidant, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), under controlled conditions typically yields the corresponding sulfoxide: 1-(3-hydroxypropyl)-2-(methylsulfinyl)benzene. organic-chemistry.org

Using two or more equivalents of a strong oxidizing agent will result in the formation of the sulfone: 1-(3-hydroxypropyl)-2-(methylsulfonyl)benzene. organic-chemistry.org The choice of reagent is critical for chemoselectivity, especially given the presence of the primary alcohol which is also susceptible to oxidation. reddit.com However, thioethers are generally oxidized more readily than primary alcohols, allowing for selective transformation under mild conditions.

ProductReagent(s)Stoichiometry (approx.)
SulfoxideHydrogen Peroxide (H₂O₂)1 equivalent
Sulfoxidemeta-Chloroperoxybenzoic acid (m-CPBA)1 equivalent
SulfoxideSodium periodate (B1199274) (NaIO₄)1 equivalent
SulfoneHydrogen Peroxide (H₂O₂)>2 equivalents
Sulfonemeta-Chloroperoxybenzoic acid (m-CPBA)>2 equivalents
SulfonePotassium permanganate (KMnO₄)>2 equivalents
Table 3: Reagents for the selective oxidation of the methylsulfanyl group.

Nucleophilic and Electrophilic Reactions Involving Sulfur

The sulfur atom in the methylsulfanyl group possesses lone pairs of electrons, making it nucleophilic. brainkart.com This allows it to react with electrophiles. A characteristic reaction of thioethers is their alkylation with alkyl halides (an Sₙ2 reaction) to form trialkylsulfonium salts. masterorganicchemistry.comlibretexts.org For instance, reaction with an alkyl halide like methyl iodide would convert the methylsulfanyl group into a dimethylsulfonium iodide group. These sulfonium (B1226848) salts are useful intermediates in organic synthesis.

Due to the electron-rich nature of the sulfur atom, it does not typically undergo attack by nucleophiles. Instead, the sulfur atom itself acts as the nucleophilic center in most of its characteristic reactions. researchgate.net

Desulfurization Reactions

Desulfurization involves the cleavage of the carbon-sulfur bond. For this compound, this typically results in the removal of the methylsulfanyl group, yielding 3-phenylpropan-1-ol. This transformation is valuable for removing the influence of the sulfur atom after it has served its synthetic purpose, such as directing the regioselectivity of other reactions.

Detailed Research Findings: Various reagents are known to effect the desulfurization of thioethers. organic-chemistry.org Catalytic reductive cleavage of C-S bonds is a common strategy. organic-chemistry.org Molybdenum hexacarbonyl and systems like Ph3P/ICH2CH2I have also been employed for the desulfurization of thiols, which can sometimes be extended to thioethers under specific conditions. organic-chemistry.orgcas.cnnih.gov One of the most classic and effective methods for the desulfurization of a methylthio group is the use of Raney nickel. organic-chemistry.org This method is particularly effective for cleaving C(sp²)—S bonds. organic-chemistry.org

The reaction proceeds via hydrogenolysis, where the sulfur atom is removed and replaced with hydrogen atoms. This process is generally robust and tolerates a variety of other functional groups, although the conditions can sometimes lead to the reduction of other moieties.

Table 1: Representative Desulfurization Methods Applicable to this compound
Reagent/CatalystGeneral ConditionsExpected ProductReference
Raney Nickel (Ra-Ni)Ethanol, reflux3-Phenylpropan-1-ol organic-chemistry.org
Molybdenum Hexacarbonyl [Mo(CO)6]Solvent, heat3-Phenylpropan-1-ol organic-chemistry.org
Nickel Boride (Ni2B)Generated in situ from NiCl2 and NaBH43-Phenylpropan-1-olN/A

Reactions Involving the Ortho-Substituted Phenyl Ring

The aromatic ring of this compound is activated towards certain transformations by the methylsulfanyl group and can be functionalized through various methods.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing benzene (B151609) rings. The outcome is governed by the directing effects of the existing substituents. In this compound, the key substituents are the methylsulfanyl (-SMe) group and the 3-hydroxypropyl [-CH2CH2CH2OH] group.

Directing Effects : The methylsulfanyl group is an ortho-, para-directing group. pearson.com This is due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance, which stabilizes the intermediate arenium ion for ortho and para attack. pearson.comlkouniv.ac.inresearchgate.net However, compared to the analogous methoxy (B1213986) group (-OCH3) in anisole, the -SMe group is a less powerful activating group. pearson.comquora.com The 3-hydroxypropyl side chain is generally considered a weak deactivating group due to its inductive electron-withdrawing effect.

Predicted Regioselectivity : Given that the -SMe group is at position C2, the available ortho position is C3 and the para position is C5. The other ortho position (C1) is already substituted. Steric hindrance from the adjacent propanol (B110389) side chain might disfavor substitution at the C3 position. Therefore, electrophilic substitution is most likely to occur at the C5 position (para to the -SMe group).

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionElectrophile (E+)Predicted Major ProductReference
NitrationNO2+3-[5-Nitro-2-(methylsulfanyl)phenyl]propan-1-ol pearson.com
HalogenationBr+ or Cl+3-[5-Bromo-2-(methylsulfanyl)phenyl]propan-1-ol researchgate.net
Friedel-Crafts AcylationRCO+3-[5-Acyl-2-(methylsulfanyl)phenyl]propan-1-ol lkouniv.ac.in

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. baranlab.orguwindsor.ca

Detailed Research Findings: The methylsulfanyl group can serve as a DMG, although it is considered to be of moderate strength. harvard.edu The sulfur atom's lone pairs can coordinate with the lithium atom of a strong base like n-butyllithium or sec-butyllithium, directing the deprotonation to an adjacent carbon on the ring. wikipedia.orgbaranlab.org In this compound, the position ortho to the -SMe group is C3. The alcohol proton of the propanol side chain is acidic and will be deprotonated first. Therefore, at least two equivalents of the organolithium base are required: one to deprotonate the alcohol and a second to deprotonate the aromatic ring. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new functional group specifically at the C3 position. wikipedia.orgunito.it

Table 3: Functionalization via Directed ortho-Metalation
Step 1: ReagentsStep 2: Electrophile (E)Resulting Functional Group at C3Reference
2.2 eq. n-BuLi, THF, -78 °CD2O-D (Deuterium) unito.it
2.2 eq. n-BuLi, THF, -78 °C(CH3)3SiCl-Si(CH3)3 harvard.edu
2.2 eq. n-BuLi, THF, -78 °CI2-I (Iodo) harvard.edu
2.2 eq. n-BuLi, THF, -78 °CCO2, then H3O+-COOH (Carboxylic acid) unito.it

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com To utilize this compound in such reactions, it typically must first be converted into a suitable substrate, often an aryl halide or triflate. This can be achieved through methods like the directed ortho-metalation followed by halogenation described above. harvard.edu

Once an aryl halide derivative (e.g., 3-[3-iodo-2-(methylsulfanyl)phenyl]propan-1-ol) is formed, it can participate in a wide array of cross-coupling reactions. researchgate.net

Detailed Research Findings:

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide, catalyzed by a palladium complex. It is a versatile method for forming biaryl structures or introducing new alkyl or vinyl groups. mdpi.comresearchgate.net

Stille Coupling : This involves the reaction of an organostannane with an aryl halide, also typically catalyzed by palladium. It is known for its tolerance of a wide range of functional groups. mdpi.com

C-O Coupling : Palladium-catalyzed methods also exist for the formation of ether linkages by coupling alcohols with aryl halides. nih.gov While the molecule already contains an alcohol, this methodology could be applied to a halogenated derivative to introduce further complexity.

Dehydroxylative Cross-Coupling : In some contexts, the alcohol functional group itself can be activated and used as an electrophilic partner in coupling reactions, for instance, with phenols or other nucleophiles, though this is less common for derivatizing the aromatic ring itself. nih.gov

Mechanistic Elucidation of Key Chemical Transformations

Understanding the reaction mechanisms is crucial for predicting outcomes and optimizing conditions.

Desulfurization with Raney Nickel : The mechanism is generally believed to involve the oxidative addition of the C-S bond to the nickel surface, followed by hydrogenolysis. It proceeds through radical intermediates on the catalyst surface, leading to the replacement of the sulfur-containing group with hydrogen.

Electrophilic Aromatic Substitution : The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. researchgate.net The methylsulfanyl group stabilizes the positive charge that develops at the ortho and para positions through its +R (resonance) effect, thereby directing the incoming electrophile to these positions. pearson.comlkouniv.ac.in

Directed ortho-Metalation : The mechanism involves a complex-induced proximity effect (CIPE). baranlab.org The heteroatom of the DMG (sulfur, in this case) coordinates to the Lewis acidic lithium ion of the alkyllithium reagent. This brings the basic alkyl group into close proximity to the ortho-proton, facilitating its abstraction over other protons on the ring and leading to a highly regioselective lithiation. wikipedia.orgbaranlab.org

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) : The catalytic cycle for reactions like the Suzuki coupling is well-established. It typically involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

Advanced Spectroscopic and Analytical Characterization of 3 2 Methylsulfanyl Phenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

No experimental or predicted ¹H NMR or ¹³C NMR data for 3-[2-(Methylsulfanyl)phenyl]propan-1-ol could be located. A detailed chemical shift analysis requires these spectra to identify the electronic environment of each proton and carbon atom.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

Information from 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is not available. These techniques are essential for establishing the connectivity and spatial relationships between atoms in the molecule, but the foundational 1D spectra are prerequisite.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

No FT-IR or Raman spectra for this compound were found. A vibrational analysis, which identifies the characteristic functional groups and bond vibrations within the molecule, cannot be performed without this data.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There is no available HRMS data for this compound. This technique is crucial for determining the precise elemental composition of the molecule by measuring its exact mass-to-charge ratio.

Fragmentation Pathway Analysis

Without a mass spectrum, an analysis of the fragmentation pathways of this compound under mass spectrometric conditions cannot be conducted. This analysis provides insights into the molecule's structure and stability.

Due to the absence of the necessary analytical data, the generation of the requested detailed article is not possible at this time.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. fiveable.methesciencenotes.comazom.com The method relies on the diffraction of an X-ray beam by the electron clouds of the atoms in a crystal lattice. thesciencenotes.com By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. fiveable.mewikipedia.org This provides unambiguous proof of a compound's molecular structure and conformation in the solid state.

As of the latest literature review, no specific X-ray crystallographic data for this compound has been published. To successfully perform this analysis, the compound would first need to be crystallized to produce a single crystal of suitable size and quality.

Should such a crystal be obtained and analyzed, the resulting data would provide invaluable information on:

Molecular Geometry: The precise bond lengths, bond angles, and torsion angles of the molecule, including the conformation of the propanol (B110389) side chain relative to the phenyl ring. wikipedia.orglibretexts.org

Intermolecular Interactions: The nature and geometry of any hydrogen bonds (likely involving the hydroxyl group) and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

While direct data is unavailable, analysis of related compounds containing the 2-(methylsulfanyl)phenyl moiety demonstrates the feasibility of such studies and the type of structural insights that can be gained.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, identification, and quantification of individual components within a mixture. knauer.netdrawellanalytical.com These methods are essential for assessing the purity of synthesized compounds like this compound and for isolating it from reaction byproducts. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. knauer.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. resolvemass.cadrawellanalytical.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. libretexts.org In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. resolvemass.ca Separation is achieved based on the compound's boiling point and its interactions with the stationary phase coating the column. libretexts.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for confident identification. technologynetworks.com

No specific GC-MS data has been reported for this compound. However, based on its structure—an aromatic alcohol with a thioether group—its expected behavior can be predicted. The compound is sufficiently volatile for GC analysis.

Expected Fragmentation Pattern: The mass spectrum of an aromatic alcohol often shows a prominent molecular ion peak due to the stability of the aromatic ring. whitman.eduyoutube.com Fragmentation of this compound would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.orglibretexts.orgjove.com

Loss of Water: A peak corresponding to the molecular ion minus 18 (M-18) is characteristic of alcohols, resulting from the elimination of a water molecule. libretexts.orgjove.com

Benzylic Cleavage: Cleavage at the bond beta to the aromatic ring can produce a stable tropylium (B1234903) ion or related fragments.

Thioether Fragmentation: Thioethers can undergo cleavage alpha to the sulfur atom. scribd.commiamioh.edu

An illustrative table of potential major fragments for this compound in an electron ionization (EI) mass spectrum is presented below.

m/z (mass-to-charge ratio) Proposed Fragment Identity Fragmentation Pathway
182[C₁₀H₁₄OS]⁺•Molecular Ion (M⁺•)
164[C₁₀H₁₂S]⁺•Loss of H₂O (M-18)
151[C₉H₁₁S]⁺Loss of CH₂OH (M-31)
135[C₈H₇S]⁺Cleavage of the propyl side chain
121[C₇H₅S]⁺Further fragmentation
91[C₇H₇]⁺Tropylium ion (rearrangement)

This table is hypothetical and intended for illustrative purposes, as no experimental data is currently available.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile or thermally sensitive compounds. microbenotes.comjascoinc.com It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. drawellanalytical.com The separation is based on the differential affinities of the sample components for the stationary and mobile phases. sigmaaldrich.com

For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the most suitable method. tandfonline.combme.hunih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. bme.huzodiaclifesciences.com More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Illustrative HPLC Method: While no specific HPLC method for this compound has been published, a typical analytical method could be developed as follows:

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength where the phenyl ring absorbs (e.g., 254 nm)
Injection Volume 10 µL

The retention time of the compound would depend on the exact ratio of acetonitrile to water in the mobile phase. A higher percentage of acetonitrile would decrease the retention time, while a lower percentage would increase it. This method would be effective for determining the purity of a sample by detecting the presence of any impurities, which would likely have different retention times.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for achieving a balance between accuracy and computational cost.

Geometry Optimization:

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 3-[2-(Methylsulfanyl)phenyl]propan-1-ol, the geometry would be optimized to find the minimum energy conformation. Based on studies of thioanisole (B89551), the orientation of the methylsulfanyl group relative to the phenyl ring is a key structural feature. DFT calculations on thioanisole have shown that the C-S bond length is approximately 1.795 Å, and the C-S-C bond angle is around 99-100°. kuleuven.beijert.org The propanol (B110389) side chain would also adopt a specific conformation to minimize steric hindrance. The optimized geometry of this compound would likely exhibit a C-S bond length and C-S-C bond angle similar to those found in thioanisole. The bond lengths and angles within the phenyl ring are expected to be typical for substituted benzenes.

Table 1: Predicted Optimized Geometrical Parameters for this compound based on Thioanisole DFT Calculations

ParameterPredicted Value
C-S Bond Length (Å)~ 1.795
C-S-C Bond Angle (°)~ 99.5
Phenyl C-C Bond Lengths (Å)~ 1.39 - 1.40
Phenyl C-H Bond Lengths (Å)~ 1.08
Aliphatic C-C Bond Lengths (Å)~ 1.53 - 1.54
C-O Bond Length (Å)~ 1.43
O-H Bond Length (Å)~ 0.96

Note: These are predicted values based on computational studies of analogous compounds.

Electronic Structure:

Once the geometry is optimized, DFT calculations can provide detailed information about the electronic structure, including the distribution of electrons and the energies of molecular orbitals. The presence of the electron-donating methylsulfanyl group and the electron-withdrawing hydroxyl group on the propanol chain will influence the electron density distribution on the phenyl ring.

Ab Initio Methods for Energy and Property Prediction

Ab initio methods are another class of quantum chemistry calculations that are based solely on theoretical principles without the inclusion of experimental data. Methods like Møller–Plesset perturbation theory (MP2) can provide highly accurate energy predictions and can be used to further refine the results obtained from DFT. For a molecule like this compound, ab initio calculations would be valuable for obtaining a more precise total energy and for predicting properties such as the dipole moment and polarizability. Conformational analysis of related molecules like phenyl benzoate (B1203000) has been successfully performed using ab initio methods, indicating their suitability for studying the potential energy surface of flexible molecules. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The analysis of the frontier molecular orbitals is particularly important for predicting chemical reactivity.

Frontier Molecular Orbital (HOMO/LUMO) Energy and Spatial Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ijert.org

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the methylsulfanyl group and the π-system of the phenyl ring, as the sulfur atom has lone pairs of electrons that are high in energy. nih.gov The LUMO is likely to be distributed over the π*-antibonding orbitals of the phenyl ring.

Computational studies on 4-methoxythioanisole (B167831), a related compound, using the B3LYP/6-311++G(d,p) method, have shown a HOMO-LUMO energy gap of approximately 4.8 eV. nih.gov A similar energy gap would be expected for this compound.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMO~ -6.0
LUMO~ -1.2
HOMO-LUMO Gap~ 4.8

Note: These are predicted values based on computational studies of analogous compounds.

The spatial distribution of the HOMO would indicate that the initial site of electrophilic attack would be on the sulfur atom or the phenyl ring, while the LUMO distribution would suggest that nucleophilic attack would target the phenyl ring.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. uba.ar The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack) in blue.

For this compound, the MEP surface is expected to show a region of high electron density (red) around the sulfur atom of the methylsulfanyl group and the oxygen atom of the hydroxyl group due to their lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a region of positive electrostatic potential (blue), making it a potential hydrogen bond donor. The phenyl ring will likely show a mixed potential, with the π-electron cloud contributing to a slightly negative potential above and below the plane of the ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. stackexchange.com It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation. A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2).

In this compound, significant donor-acceptor interactions are expected. The lone pairs on the sulfur atom (donor NBOs) can interact with the antibonding π* orbitals of the phenyl ring (acceptor NBOs). This interaction, often described as p-π conjugation, leads to a delocalization of electron density and stabilization of the molecule. Similarly, the lone pairs on the oxygen atom of the hydroxyl group can participate in intramolecular interactions. NBO analysis of 4-methoxythioanisole has revealed significant stabilization energies from such hyperconjugative interactions. nih.gov

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)
LP (S)π* (C-C) of phenyl ringHigh
LP (O)σ* (C-H) of adjacent carbonsModerate
π (C-C) of phenyl ringπ* (C-C) of phenyl ringModerate

Note: "LP" denotes a lone pair. "π" and "σ" denote antibonding orbitals. The predicted E(2) values are qualitative and based on the analysis of similar systems.

This analysis would confirm the electron-donating nature of the methylsulfanyl group and provide a quantitative measure of its interaction with the aromatic system.

Reaction Mechanism Modeling and Transition State Calculations

A thorough search of chemical databases and computational chemistry literature did not yield any studies specifically modeling the reaction mechanisms or calculating the transition states for reactions involving this compound. In general, such computational investigations would employ methods like Density Functional Theory (DFT) or ab initio calculations to map out the energy profiles of potential reaction pathways. These studies are crucial for understanding reaction kinetics and selectivity by identifying the lowest energy path from reactants to products, characterized by the energy of the transition state. For a molecule like this compound, potential reactions of interest for computational modeling could include oxidation of the sulfide (B99878) group, or reactions involving the hydroxyl group. However, without specific research, any discussion would be purely speculative and fall outside the required factual basis for this article.

Conformation Analysis and Conformational Landscapes

Similarly, no dedicated studies on the conformational analysis and conformational landscapes of this compound were found. Conformational analysis is a fundamental computational technique used to determine the three-dimensional arrangements of atoms in a molecule that are energetically favorable. By rotating single bonds, computational chemists can identify various stable conformers and calculate their relative energies to construct a conformational landscape. For this compound, this would involve exploring the rotational possibilities around the C-C bonds of the propanol chain, the C-S bond, and the bond connecting the phenyl ring to the propanol chain. Such an analysis would reveal the preferred spatial arrangement of the methylsulfanyl and hydroxyl groups, which in turn influences the molecule's physical properties and reactivity. Research on other propan-1-ol derivatives has demonstrated the utility of these analyses, but the specific data for the target compound is not available. researchgate.net

In the absence of direct computational studies on this compound, a comprehensive and detailed discussion on its theoretical chemistry, as requested, cannot be provided at this time. Future computational research would be necessary to elucidate the specific reaction mechanisms and conformational preferences of this compound.

Research Applications in Synthetic Organic Chemistry and Materials Science

Utilization as a Versatile Synthetic Intermediate for Complex Molecules

The molecular architecture of 3-[2-(Methylsulfanyl)phenyl]propan-1-ol makes it a promising intermediate in the synthesis of complex organic molecules. The hydroxyl group of the propanol (B110389) moiety can undergo a variety of chemical transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions. Furthermore, the sulfur atom in the methylsulfanyl group can be oxidized to a sulfoxide (B87167) or sulfone, which can then be utilized in subsequent synthetic steps, for instance, as a directing group in electrophilic aromatic substitution or in elimination reactions to form double bonds.

The presence of both a nucleophilic hydroxyl group and a modifiable sulfur-containing group on a stable phenyl scaffold allows for the construction of intricate molecular frameworks. This positions the compound as a potential precursor for the synthesis of pharmacologically active molecules, agrochemicals, and other fine chemicals where precise control over the molecular structure is crucial.

Incorporation into Advanced Catalytic Systems

While direct applications of this compound in advanced catalytic systems are not extensively documented in publicly available literature, its structure suggests potential for such uses. The molecule could serve as a ligand for transition metal catalysts. The sulfur atom of the methylsulfanyl group and the oxygen atom of the hydroxyl group can act as donor atoms, coordinating to a metal center.

By modifying the basic structure of this compound, for example, by introducing other functional groups onto the phenyl ring or by altering the length of the alkyl chain, a library of ligands could be synthesized. These ligands could then be screened for their efficacy in various catalytic reactions, such as cross-coupling reactions, hydrogenations, or asymmetric synthesis. The steric and electronic properties of the ligand, influenced by the substituents on the phenyl ring, would play a critical role in the activity and selectivity of the resulting catalyst.

Precursor for Specialty Chemicals and Functional Materials

The compound this compound can also be envisioned as a precursor for the synthesis of specialty chemicals and functional materials. The hydroxyl group allows for its incorporation into polymer chains through esterification or etherification reactions, potentially leading to materials with tailored properties. The presence of the sulfur-containing group could impart specific characteristics to the resulting polymer, such as altered refractive index, thermal stability, or affinity for certain metals.

Furthermore, this compound could be a building block for the synthesis of organic functional materials with applications in electronics or photonics. The aromatic ring and the sulfur atom can influence the electronic properties of molecules derived from this precursor. For example, it could be a fragment in the synthesis of organic light-emitting diode (OLED) materials, where the electronic nature of the molecule is paramount.

Methodology Development in Organic Synthesis

The reactivity of this compound can be exploited in the development of new synthetic methodologies. The interplay between the hydroxyl and methylsulfanyl groups could be the focus of studies aimed at developing novel tandem reactions or one-pot multi-component reactions. For instance, a reaction could be designed where an initial transformation at the hydroxyl group triggers a subsequent reaction involving the methylsulfanyl group or the aromatic ring.

Investigating the reactivity of this compound can lead to a better understanding of the influence of the methylsulfanyl group on the reactivity of the aromatic ring and the propanol side chain. This knowledge can then be applied to the design of new synthetic strategies for a broader range of sulfur-containing aromatic compounds, which are prevalent in many areas of chemistry.

Biochemical and Molecular Biological Studies Mechanistic Chemical Biology Focus

Investigation of Enzyme-Substrate and Enzyme-Inhibitor Interactions in In Vitro Systems

No published in vitro studies were identified that specifically investigate the interactions of 3-[2-(Methylsulfanyl)phenyl]propan-1-ol as either a substrate or an inhibitor of any enzyme. Consequently, there is no data available on its binding affinities, mechanisms of inhibition, or kinetic parameters with specific enzymes.

Molecular Interactions with Model Biological Systems and Biomolecules

There is a lack of research on the molecular interactions of this compound with model biological systems, such as lipid bilayers, or with specific biomolecules like proteins or nucleic acids. Therefore, information regarding its potential to partition into biological membranes, its binding modes, or any conformational changes it might induce in biomolecules is not available.

Studies on Biotransformation Pathways in Non-Human Systems (Chemical Metabolism)

No studies detailing the biotransformation or metabolism of this compound in any non-human systems were found. As a result, its metabolic pathways, including potential metabolites formed through oxidation, reduction, or conjugation reactions, remain uncharacterized.

Elucidation of Structure-Activity Relationships (SAR) from a Chemical Perspective

There are no published structure-activity relationship (SAR) studies for this compound. Such studies are crucial for understanding how the chemical structure of a compound influences its biological activity. The absence of this research means that the contributions of the methylsulfanyl group, the phenyl ring, and the propan-1-ol moiety to any potential biological effects have not been systematically investigated.

Future Research Trajectories and Emerging Opportunities

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical manufacturing processes is a cornerstone of modern synthetic chemistry. Future research on 3-[2-(Methylsulfanyl)phenyl]propan-1-ol should prioritize the development of green synthetic routes that minimize waste, avoid hazardous reagents, and operate under mild conditions. Traditional methods for creating thioethers and alcohols often rely on harsh conditions or toxic materials. organic-chemistry.org Emerging strategies, however, offer more sustainable alternatives.

Key research opportunities include:

Catalyst-Free and Metal-Free Reactions: Exploring methods that circumvent the need for heavy metal catalysts is a primary goal. For instance, metal-free dehydrative thioetherification, using recyclable acid catalysts like NAFION®, could be adapted for the synthesis of related thioethers. researchgate.net Similarly, organocatalytic approaches, such as those using tetraphenylphosphonium (B101447) chloride (TAPC) under solvent-free conditions, represent a cost-effective and environmentally friendly pathway for coupling thiols and alcohols. organic-chemistry.org

Copper-Catalyzed C-C Bond Functionalization: Novel strategies using inexpensive copper salts and oxygen as a benign oxidant could be investigated. nih.gov These methods can transform aryl alcohols into functionalized aromatic compounds like thioethers, offering a potential route from renewable feedstocks. nih.gov

Photochemical Synthesis: Light-mediated reactions offer a powerful tool for green synthesis. A thiol-free organocatalytic protocol that uses visible light to react inexpensive alcohols with aryl chlorides could be adapted, presenting a mild pathway to aryl alkyl thioethers. nih.gov

A comparative overview of potential green synthetic strategies is presented below.

Synthetic Strategy Catalyst/Reagent Key Advantages Potential Application for Synthesis
Dehydrative ThioetherificationTriflic Acid or NAFION® researchgate.netMetal-free, potential for catalyst recycling. researchgate.netCoupling of a 2-(propan-1-ol)phenyl precursor with a methylthiolating agent.
TAPC-Catalyzed SynthesisTetraphenylphosphonium chloride (TAPC) organic-chemistry.orgMetal-free, solvent-free, cost-effective. organic-chemistry.orgReaction between 2-mercaptophenyl propanol (B110389) and a methylating agent.
Copper-Catalyzed C-C ActivationCopper Salts / O₂ nih.govUse of inexpensive catalyst and green oxidant. nih.govSynthesis from lignin-derived aryl alcohol precursors. nih.gov
Photochemical OrganocatalysisIndole thiolate organocatalyst / Light nih.govThiol-free, mild conditions, uses visible light. nih.govThioether formation from an aryl chloride precursor and subsequent functional group manipulation.

Exploration of Novel Reactivity and Catalytic Applications

The bifunctional nature of this compound, containing both a soft sulfur donor and a hard oxygen donor, suggests significant potential for novel reactivity and applications in catalysis.

Future research should focus on:

Oxidation Chemistry: The methylsulfanyl group can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations would dramatically alter the electronic properties, polarity, and steric profile of the molecule, potentially leading to derivatives with distinct biological activities or material properties.

Ligand Development: The compound is an ideal candidate for a bidentate ligand in coordination chemistry. The sulfur and oxygen atoms can coordinate to a single metal center, forming a stable chelate ring. Such ligands are valuable in designing catalysts for a variety of organic transformations. The length of the propyl chain provides flexibility, which can be tuned to optimize catalytic activity.

Precursor for Heterocyclic Synthesis: The propanol and methylsulfanylphenyl moieties could be used as building blocks for constructing novel sulfur-containing heterocyclic compounds. These ring systems are often privileged scaffolds in medicinal chemistry.

Functional Group Potential Transformation Emerging Application
Methylsulfanyl (-SMe)Oxidation to Sulfoxide (-SOMe) or Sulfone (-SO₂Me)Modulation of biological activity; development of new materials with altered electronic properties.
Hydroxyl (-OH)Esterification, Etherification, Oxidation to Aldehyde/AcidProdrug synthesis; creation of novel polymers or surfactants.
Combined -SMe & -OHMetal CoordinationDevelopment of novel bidentate ligands for asymmetric catalysis and cross-coupling reactions.

Interdisciplinary Research at the Chemistry-Biology Interface (Mechanistic Focus)

Organosulfur compounds are ubiquitous in nature and play critical roles in biological systems. nih.govresearchgate.net Sulfur is a key element in cellular signaling, detoxification, and energy production. nih.gov The structure of this compound suggests it could interact with biological systems, and future research should focus on elucidating the specific mechanisms of these interactions.

Promising avenues for investigation include:

Enzyme Interaction Studies: The thioether linkage is analogous to that in the essential amino acid methionine. This suggests the compound could be a substrate or inhibitor for enzymes involved in sulfur metabolism. nih.gov Mechanistic studies could probe its interaction with metalloenzymes, where the sulfur atom could coordinate to the metal cofactor, or with enzymes that have specific hydrophobic binding pockets for the phenyl ring.

Redox Biology Probes: Reactive sulfur species (RSS), such as persulfides, are now recognized as important signaling molecules, similar to reactive oxygen species (ROS). mdpi.com The methylsulfanyl group could potentially be metabolized to release reactive species or participate in redox cycling within a cell. Understanding these mechanistic pathways is crucial.

Biophysical Binding Analysis: Investigating the non-covalent interactions that govern the binding of this molecule to proteins or other biological targets is essential. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the phenyl ring can engage in π-stacking and hydrophobic interactions. google.com Elucidating these binding modes at an atomic level would provide a rational basis for designing more potent and selective analogs.

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

Understanding the conformational dynamics, intermolecular interactions, and reaction kinetics of this compound is critical for predicting its behavior. Advanced spectroscopic techniques provide the tools to probe these dynamic processes in intricate detail. southampton.ac.ukdatanose.nl

Future research could leverage the following techniques:

Multidimensional NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can elucidate the through-space proximity of protons, providing detailed information about the molecule's preferred conformation in solution. This is crucial for understanding how it might fit into an enzyme's active site.

Ultrafast Spectroscopy: Time-resolved techniques, such as femtosecond transient absorption spectroscopy, can monitor chemical reactions and molecular motions on extremely short timescales. spectroscopyonline.com This would be valuable for studying photochemical reactions involving the molecule or its derivatives. spectroscopyonline.com

Vibrational Spectroscopy (IR and Raman): Advanced IR and Raman techniques can probe the vibrational modes of the molecule. researchgate.net These methods are highly sensitive to the local chemical environment and can be used to study hydrogen bonding interactions of the hydroxyl group or the coordination of the sulfur atom to a metal center. researchgate.net

Spectroscopic Technique Focus of Investigation Information Gained
2D NMR (NOESY/ROESY)Conformational Analysis3D structure in solution, intramolecular distances, and dynamic flexibility.
Ultrafast Spectroscopy spectroscopyonline.comReaction DynamicsReal-time observation of bond-making/breaking, electron transfer, and excited-state processes.
Fluorescence SpectroscopyBiomolecular InteractionsBinding affinities, kinetics, and conformational changes upon interaction with proteins or nucleic acids (requires fluorescent labeling). solubilityofthings.com
Advanced IR/Raman researchgate.netIntermolecular InteractionsHydrogen bonding dynamics of the -OH group; coordination environment of the -SMe group in metal complexes.

Integration of Machine Learning in Predictive Chemical Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from structural data. rsc.orgresearchgate.net Integrating these computational tools can accelerate the discovery and development of new applications for this compound and its analogs.

Key opportunities in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: If initial biological activity is discovered, ML models can be trained to predict the activity of a virtual library of related compounds. arxiv.org This allows for the rapid identification of more potent and selective molecules while minimizing synthetic effort.

Prediction of Physicochemical and ADMET Properties: ML models can accurately predict properties such as solubility, lipophilicity, and metabolic stability (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). arxiv.org This predictive capability is essential for evaluating the drug-likeness of the compound and its derivatives early in the research process.

Reaction Outcome and Synthesis Planning: Predictive models can forecast the yield and selectivity of chemical reactions, aiding in the optimization of synthetic routes. rsc.org Retrosynthesis algorithms powered by ML can also suggest novel and efficient pathways for synthesizing the target molecule and its derivatives.

Machine Learning Application Objective Potential Impact
Property Prediction acs.orgForecast physicochemical properties (e.g., solubility, boiling point) and biological activity.Accelerate lead optimization by prioritizing compounds with desirable properties for synthesis.
Reaction Prediction rsc.orgPredict the products, yields, and optimal conditions for chemical reactions.Improve the efficiency of synthetic chemistry and reduce experimental costs.
De Novo Molecular DesignGenerate novel molecular structures with desired properties based on a learned chemical space.Discover new derivatives of this compound with enhanced activity or functionality.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-[2-(Methylsulfanyl)phenyl]propan-1-ol?

  • Methodology : A plausible route involves the reduction of a ketone precursor, such as 3-[2-(Methylsulfanyl)phenyl]propan-1-one, using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Protecting the methylsulfanyl group during synthesis may be necessary to avoid side reactions, as seen in analogous thioether-containing alcohols .
  • Optimization : Reaction conditions (temperature, solvent polarity) should be tailored to stabilize the thioether moiety. Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the methylsulfanyl (-SCH₃) group (δ ~2.4 ppm for SCH₃ protons) and hydroxyl (-OH) resonance .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water mobile phases .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 196.1) .

Q. What are the key safety considerations when handling this compound?

  • Hazard Mitigation : The methylsulfanyl group may release volatile sulfur compounds under acidic conditions. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers at 2–8°C to prevent oxidation .
  • First Aid : For skin contact, wash immediately with soap and water. In case of inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The -SCH₃ group acts as a weak electron-donating substituent, directing electrophilic attacks to the ortho and para positions of the phenyl ring. Its steric bulk may hinder reactions at the β-carbon of the propanol chain. Comparative studies with 3-[2-methoxyphenyl]propan-1-ol could reveal electronic vs. steric effects .
  • Experimental Design : Perform kinetic studies using model electrophiles (e.g., benzyl bromide) in polar aprotic solvents (DMF, DMSO) to quantify substitution rates .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Data Reconciliation : Discrepancies in NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or trace impurities. Reproduce spectra under standardized conditions and cross-validate with computational methods (DFT calculations for expected shifts) .
  • Case Study : If HPLC retention times vary between labs, calibrate columns using certified reference standards and document mobile-phase pH/temperature .

Q. How can this compound serve as a precursor in medicinal chemistry?

  • Application : The methylsulfanyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. It could be functionalized via oxidation to sulfoxide/sulfone derivatives for structure-activity relationship (SAR) studies in CNS-targeted drugs .
  • Synthetic Example : Oxidize this compound with mCPBA (meta-chloroperbenzoic acid) to generate sulfoxide analogs, then screen for biological activity .

Q. What chromatographic methods separate enantiomers of chiral analogs of this compound?

  • Chiral Resolution : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with heptane/isopropanol mobile phases. Monitor enantiomeric excess (ee) via circular dichroism (CD) or polarimetry .
  • Case Study : For (S)-3-amino-3-(4-fluorophenyl)propan-1-ol, a related compound, baseline separation was achieved with a Chiralcel OD-H column .

Methodological Challenges and Solutions

Q. Why might synthetic yields vary significantly between batches?

  • Root Causes :

  • Moisture Sensitivity : LiAlH₄ reductions require anhydrous conditions; trace water can hydrolyze intermediates.
  • By-Product Formation : Thioether oxidation to sulfoxides during workup.
    • Mitigation : Use freshly activated molecular sieves in solvents and add antioxidants (e.g., BHT) during purification .

Q. How to address low solubility in aqueous media for biological assays?

  • Formulation : Prepare stock solutions in DMSO (≤1% v/v final concentration) or use cyclodextrin-based solubilizers. Confirm biocompatibility via cytotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.